molecular formula C14H8O4 B034044 1,4-Dihydroxyanthraquinone CAS No. 103220-12-8

1,4-Dihydroxyanthraquinone

Cat. No. B034044
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
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Patent
US05424461

Procedure details

79.5 g of 1,4-dihydroxyanthraquinone, 210 ml of water, 5.6 g of sodium dithionite, 60 g of 50% strength by weight sodium hydroxide solution and 240 g of 25% strength by weight ammonia solution were introduced into a pressure-resistant apparatus. The apparatus was then sealed pressure-tight and its contents were heated to 100° C., giving rise to an autogenous pressure of 2.5 bar. The reaction mixture was held under these conditions for 3 h, then cooled down and depressurized. The precipitate found was filtered off with suction, washed salt-free with water and dried to leave 74.9 g of 1-amino-4-hydroxyanthraquinone (purity according to GC: 90.7%).
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](O)=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+].[NH3:29]>O>[NH2:29][C:5]1[C:6]2[C:7](=[O:17])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14](=[O:16])[C:15]=2[C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
79.5 g
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Name
Quantity
5.6 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving rise to an autogenous pressure of 2.5 bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
The precipitate found was filtered off with suction
WASH
Type
WASH
Details
washed salt-free with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 74.9 g
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.